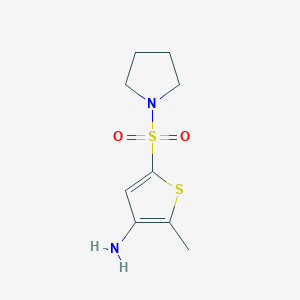

2-methyl-5-(pyrrolidine-1-sulfonyl)thiophen-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-5-(pyrrolidine-1-sulfonyl)thiophen-3-amine is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse biological and chemical properties

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(pyrrolidine-1-sulfonyl)thiophen-3-amine typically involves multi-step organic reactions. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10). Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

2-Methyl-5-(pyrrolidine-1-sulfonyl)thiophen-3-amine undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the pyrrolidine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly used.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiophene and pyrrolidine derivatives.

科学的研究の応用

Antinociceptive and Antiallodynic Activity

Research indicates that compounds similar to 2-methyl-5-(pyrrolidine-1-sulfonyl)thiophen-3-amine exhibit significant antinociceptive (pain-relieving) and antiallodynic (prevention of pain from stimuli that do not normally provoke pain) activities. Studies have shown that hybrid compounds containing pyrrolidine and thiophene structures demonstrate effective analgesic properties in models of chronic neuropathic pain, such as diabetic neuropathy and chemotherapy-induced pain .

Anticonvulsant Activity

The compound's structure suggests potential anticonvulsant properties. Similar derivatives have been tested for their ability to mitigate seizures in various animal models, demonstrating efficacy in both tonic-clonic and focal seizure tests. The mechanism involves the modulation of voltage-sensitive sodium channels and calcium channels, which are critical in neuronal excitability .

Reaction with Sulfonyl Chlorides

One common method involves the reaction of pyrrolidine with thiophene derivatives in the presence of sulfonyl chlorides. This process is facilitated by the activation of the thiophene ring, allowing for nucleophilic substitution reactions that yield sulfonamide derivatives .

Hybridization Techniques

Recent advancements have focused on hybridizing various structural motifs to enhance biological activity. For instance, combining pyrrolidine with thiophene and other functional groups has been shown to create compounds with improved pharmacological profiles .

Neuropathic Pain Management

Given its analgesic properties, this compound is being investigated for its potential use in treating neuropathic pain, a challenging condition often resistant to conventional pain relief methods. Its multimodal mechanism suggests it could be effective in managing pain associated with conditions like diabetes and cancer treatment .

Anticancer Activity

Preliminary studies indicate that related compounds may exhibit cytotoxic effects against various cancer cell lines. The ability to inhibit cell proliferation while sparing normal cells presents a promising avenue for further research into its anticancer potential .

Case Studies and Research Findings

作用機序

The mechanism of action of 2-methyl-5-(pyrrolidine-1-sulfonyl)thiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. It can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact mechanism depends on the specific biological or chemical context in which the compound is used .

類似化合物との比較

Similar Compounds

Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 2-aminothiophene share structural similarities.

Pyrrolidine Derivatives: Compounds like pyrrolidine-1-sulfonamide and 1-methylpyrrolidine have similar functional groups.

Uniqueness

2-Methyl-5-(pyrrolidine-1-sulfonyl)thiophen-3-amine is unique due to the combination of the thiophene ring with the pyrrolidine-1-sulfonyl group, which imparts distinct chemical reactivity and potential biological activities. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .

生物活性

2-Methyl-5-(pyrrolidine-1-sulfonyl)thiophen-3-amine is a sulfonamide derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a modulator of the SHIP1 enzyme, which plays a critical role in various cellular processes, including inflammation and lipid metabolism.

The compound acts primarily as an activator of the SH2-containing inositol polyphosphate 5-phosphatase 1 (SHIP1). SHIP1 negatively regulates the phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial for cell survival and proliferation. By enhancing SHIP1 activity, this compound could potentially mitigate inflammatory responses and promote phagolysosomal degradation of lipids, making it a candidate for treating conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

Recent studies have focused on understanding the structure-activity relationship of this compound. Variations in the substituents on the thiophene ring and the pyrrolidine moiety have shown significant effects on its potency. For example, modifications that increase lipophilicity tend to enhance biological activity, suggesting that the compound's interaction with hydrophobic regions of SHIP1 is critical for its function .

In Vivo Studies

In vivo evaluations have indicated that while the compound shows promise, it also suffers from rapid oxidation by cytochrome P450 enzymes, leading to a short half-life. This necessitates multiple dosing regimens to achieve sustained anti-inflammatory effects .

Case Studies

A notable case study involved testing the compound in murine models of Alzheimer's disease. The results demonstrated that increased SHIP1 activity correlated with reduced amyloid plaque burden and improved cognitive function in specific genetic backgrounds. However, contrasting studies suggest a complex role for SHIP1 in microglial function, indicating that both inhibition and activation may be beneficial depending on the context .

Table 1: Biological Activity Data

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | SHIP1 Activator | TBD | |

| K306 | Inflammatory Response | TBD | |

| Other Analog Compounds | Varying Activities | TBD |

Table 2: Structure Modifications and Their Effects

特性

IUPAC Name |

2-methyl-5-pyrrolidin-1-ylsulfonylthiophen-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S2/c1-7-8(10)6-9(14-7)15(12,13)11-4-2-3-5-11/h6H,2-5,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWAFEHDESHUDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)S(=O)(=O)N2CCCC2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。